1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea
Description
This compound is a urea derivative featuring a 4-chloro-3-(trifluoromethyl)phenyl group and a 4,6-dimethoxy-1,3,5-triazine moiety linked via a methylene bridge. The trifluoromethyl and chloro substituents enhance lipophilicity and metabolic stability, while the triazine ring contributes to hydrogen-bonding interactions and structural rigidity.
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N5O3/c1-25-12-21-10(22-13(23-12)26-2)6-19-11(24)20-7-3-4-9(15)8(5-7)14(16,17)18/h3-5H,6H2,1-2H3,(H2,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZNOWIPRDTTMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea is a compound with significant potential in the field of medicinal chemistry. Its unique structure suggests various biological activities, particularly as an inhibitor in cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C14H13ClF3N4O2 |
| Molecular Weight | 349.13 g/mol |
| IUPAC Name | This compound |
| SMILES | FC(F)(F)c1cc(ccc1Cl)N=C=O |
This compound exhibits its biological activity primarily through inhibition of specific kinases involved in tumor growth and proliferation. Kinase inhibitors are crucial in cancer treatment as they interfere with the signaling pathways that promote cell division and survival. For instance, studies indicate that compounds with similar structures can inhibit mTOR and EGFR pathways, leading to reduced tumor growth .
Antitumor Activity
Research has shown that this compound demonstrates significant cytotoxic effects against various cancer cell lines. The compound's potency is often assessed using IC50 values (the concentration required to inhibit 50% of cell viability).
These values indicate that the compound is particularly effective against lung and cervical cancer cell lines.
Mechanistic Studies
The mechanism by which this compound exerts its effects involves the induction of apoptosis in cancer cells. Apoptotic markers such as caspase activation and PARP cleavage have been observed in treated cells . Additionally, it has been shown to disrupt cell cycle progression at the G2/M phase.
Case Studies
Several studies have documented the effects of this compound in vivo:
- Study on Tumor Xenografts : In a mouse model with xenografted tumors derived from A549 cells, treatment with the compound resulted in a significant reduction in tumor size compared to control groups (p < 0.05). Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors .
- Combination Therapy : A combination study with standard chemotherapeutics showed enhanced efficacy when paired with this urea derivative, suggesting its potential as an adjunct therapy in cancer treatment regimens .
Safety and Toxicology
While the biological activity appears promising, safety assessments are critical. Preliminary toxicological studies indicate that at therapeutic doses, the compound exhibits low toxicity profiles; however, further studies are necessary to evaluate long-term effects and potential side effects .
Scientific Research Applications
Antibacterial Activity
Research indicates that derivatives of this compound exhibit promising antibacterial properties. For instance, related compounds have shown effectiveness against various bacterial strains, highlighting their potential in developing new antibacterial agents. A study by Patel et al. (2007) demonstrated that similar triazinyl thiourea derivatives had notable antibacterial and anti-HIV activities, suggesting that modifications to the urea structure can enhance biological efficacy .
Anti-HIV Activity
The compound's structural features allow it to interfere with HIV replication mechanisms. The study referenced above reported significant anti-HIV activity in related compounds, indicating that this class of compounds could be further explored for antiviral drug development .
Urease Inhibition
Urease inhibitors are crucial in treating conditions like kidney stones and peptic ulcers. The thiourea moiety within the compound has been associated with urease inhibition. Recent studies have synthesized various thiourea hybrids that demonstrated potent urease inhibitory activity . This suggests that the compound could be explored as a therapeutic agent in managing urease-related disorders.
Synthetic Pathways
The synthesis of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)urea typically involves multi-step reactions starting from readily available precursors. For example, the initial formation of isocyanates from phenolic compounds followed by reaction with amines leads to urea formation .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial properties of several triazinyl thiourea derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the chlorophenyl group significantly influenced antibacterial potency, with certain derivatives exhibiting minimum inhibitory concentrations (MICs) lower than standard antibiotics .
Case Study 2: Urease Inhibition
In vitro assays were conducted to assess the urease inhibitory activity of synthesized thiourea derivatives. Compounds showed IC50 values indicating strong inhibition compared to traditional urease inhibitors like thiourea itself. This positions the compound as a potential lead for developing new urease inhibitors .
Comparison with Similar Compounds
Key Observations :
- The 4,6-dimethoxy triazine moiety is shared with cinosulfuron but lacks the sulfonyl group critical for acetolactate synthase (ALS) inhibition in herbicides .
Pharmaceutical Urea Derivatives
Key Observations :
- However, the triazine moiety may confer distinct binding interactions compared to Sorafenib’s pyridine-carboxamide group.
Research Findings and Implications
Substituent Effects :
- The trifluoromethyl group enhances resistance to oxidative metabolism, as seen in Sorafenib .
- Chlorine at the 4-position (shared with chlorimuron-ethyl) improves binding to hydrophobic enzyme pockets .
Biological Activity :
- Sulfonylurea herbicides inhibit ALS, but urea-triazine hybrids may target unrelated pathways due to structural divergence .
- Urea derivatives with triazine/thiazole cores (e.g., 11k, 15) show uncharacterized bioactivity, warranting further screening .
Thermodynamic Stability :
- The 1,3,5-triazine ring’s planarity and hydrogen-bonding capacity may improve crystallinity compared to pyrimidine-based analogs .
Q & A
Basic: What are the recommended synthetic methodologies for preparing this urea-triazine hybrid compound, and how can reaction conditions be optimized?
Answer:
The synthesis of urea derivatives with triazine moieties typically involves coupling reactions between substituted phenylurea precursors and functionalized triazine intermediates. A validated approach includes:
- Step 1 : Reacting 1-(4-chloro-3-(trifluoromethyl)phenyl)urea derivatives with a triazine-bearing electrophile (e.g., 4,6-dimethoxy-1,3,5-triazin-2-ylmethyl chloride) in anhydrous dichloromethane under inert atmosphere .
- Step 2 : Using a hindered base like 2,4,6-collidine to neutralize HCl byproducts and drive the reaction forward.
- Purification : Employ iterative flash column chromatography with gradients of petroleum ether/ethyl acetate (e.g., 90:10 to 60:40) to isolate the product .
Optimization Tips : - Monitor reaction progress via TLC (Rf values ~0.3–0.5 in 60:40 petroleum ether/ethyl acetate).
- Use stoichiometric excess (1.05 eq) of the triazine electrophile to improve yields (~60–70%) .
Basic: How can researchers validate the structural integrity of this compound using spectroscopic techniques?
Answer:
Key spectroscopic methods include:
- 1H/13C/19F NMR :
- 1H NMR : Expect signals for aromatic protons (δ 7.2–8.6 ppm), urea NH (δ ~9.4 ppm), and triazine methoxy groups (δ ~3.8 ppm) .
- 19F NMR : Trifluoromethyl groups appear as distinct singlets (δ ~−60 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 458.49 for related derivatives) .
- IR Spectroscopy : Urea carbonyl stretches at ~1654 cm⁻¹ and NH stretches at ~3340 cm⁻¹ .
Advanced: What strategies can resolve contradictions in bioactivity data across studies involving similar urea-triazine compounds?
Answer:
Discrepancies often arise from variations in substituents or assay conditions. For example:
- Case Study : Compound 7r (1-[4-chloro-3-(trifluoromethyl)phenyl]urea derivative) showed lower cytotoxicity (IC50 > 50 µM) compared to analogs with pyridazine moieties, attributed to steric hindrance from the triazine group .
Methodological Solutions : - Standardize bioassays (e.g., Mosmann’s MTT protocol ) and use isogenic cell lines.
- Conduct SAR studies to isolate the impact of substituents (e.g., chloro vs. methoxy groups on triazine) .
Advanced: How can computational modeling predict the environmental fate of this compound, and what experimental validations are required?
Answer:
Follow the framework from Project INCHEMBIOL :
- Step 1 : Calculate physicochemical properties (e.g., logP, solubility) using software like EPI Suite. Triazine derivatives often exhibit moderate hydrophobicity (logP ~2.5–3.5).
- Step 2 : Simulate abiotic degradation pathways (e.g., hydrolysis of methoxy groups under alkaline conditions).
- Validation : Conduct OECD 301/302 biodegradability tests and LC-MS/MS analysis to detect transformation products .
Basic: What are the solubility and stability profiles of this compound under typical laboratory conditions?
Answer:
- Solubility :
- Highly soluble in DMSO (>10 mM) and dichloromethane.
- Limited aqueous solubility (~<0.1 mg/mL at pH 7) due to hydrophobic aryl and triazine groups .
- Stability :
- Store at −20°C under argon to prevent hydrolysis of the urea bond.
- Stable in acidic buffers (pH 4–6) but degrades in basic conditions (pH > 8) .
Advanced: What mechanistic hypotheses explain the dual herbicidal and anticancer activities observed in urea-triazine hybrids?
Answer:
Proposed mechanisms include:
- Herbicidal Action : Inhibition of acetolactate synthase (ALS) via triazine-mediated binding to the enzyme’s active site, similar to cinosulfuron .
- Anticancer Activity : Urea moiety interacts with kinase ATP-binding pockets (e.g., VEGFR2), while the trifluoromethyl group enhances membrane permeability .
Validation : - Use radiolabeled compounds (e.g., 14C-triazine) to track target engagement in plant and mammalian cell models .
Basic: How should researchers design dose-response experiments to evaluate this compound’s bioactivity?
Answer:
Adopt a split-split plot design :
- Primary Factors : Compound concentration (e.g., 0.1–100 µM).
- Secondary Factors : Cell type/tissue specificity (e.g., cancer vs. non-cancer lines).
- Replicates : Use ≥4 replicates per group (n = 5 plants or 10 cell culture wells) .
Data Analysis : - Calculate EC50/IC50 via nonlinear regression (e.g., GraphPad Prism).
Advanced: What synthetic modifications can enhance the metabolic stability of this compound for in vivo studies?
Answer:
- Triazine Modification : Replace methoxy groups with fluorine atoms to reduce oxidative metabolism .
- Urea Linker : Introduce methylene spacers (e.g., –CH2– between urea and triazine) to hinder enzymatic cleavage .
Validation : - Perform microsomal stability assays (e.g., liver microsomes + NADPH) and monitor metabolite formation via LC-HRMS .
Basic: What chromatographic methods are optimal for quantifying this compound in complex matrices (e.g., soil, plasma)?
Answer:
- HPLC : Use a C18 column with mobile phase: 0.1% formic acid in water (A) and acetonitrile (B). Gradient: 40–90% B over 20 min.
- Detection : UV at 254 nm (triazine absorption) or MS/MS in MRM mode (e.g., m/z 458 → 312) .
Matrix Preparation : - For plasma: Protein precipitation with acetonitrile.
- For soil: Solid-phase extraction (SPE) using HLB cartridges .
Advanced: How do substituents on the triazine ring influence the compound’s binding affinity to biological targets?
Answer:
Key findings from SAR studies :
| Substituent | Target Affinity (IC50) | Notes |
|---|---|---|
| 4,6-Dimethoxy | ALS: 0.8 µM | Enhanced herbicidal activity |
| 4-Methoxy-6-methyl | VEGFR2: 12 nM | Improved kinase inhibition |
| 4-Fluoro | CYP3A4: >50 µM | Reduced metabolic liability |
| Method : Use molecular docking (e.g., AutoDock Vina) to model interactions with ALS or kinase domains . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
